molecular formula C14H18N6 B4837487 3,5-bis(1,5-dimethylpyrazol-4-yl)-1-methylpyrazole

3,5-bis(1,5-dimethylpyrazol-4-yl)-1-methylpyrazole

Cat. No.: B4837487
M. Wt: 270.33 g/mol
InChI Key: VNKIIVZDXTYFEC-UHFFFAOYSA-N
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Description

3,5-bis(1,5-dimethylpyrazol-4-yl)-1-methylpyrazole is a complex organic compound featuring multiple pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(1,5-dimethylpyrazol-4-yl)-1-methylpyrazole typically involves the reaction of 4-amino-3,5-dimethyl-1-pyrazole with other reagents under controlled conditions. One method involves the reaction with tetrafluoroterephthalic acid in anhydrous methanol at room temperature, followed by slow evaporation to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring purity through crystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(1,5-dimethylpyrazol-4-yl)-1-methylpyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like methanol or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogen atoms into the pyrazole rings.

Scientific Research Applications

3,5-bis(1,5-dimethylpyrazol-4-yl)-1-methylpyrazole has several scientific research applications:

Mechanism of Action

The mechanism by which 3,5-bis(1,5-dimethylpyrazol-4-yl)-1-methylpyrazole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrazole rings can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, its structure allows it to participate in hydrogen bonding and other interactions that can modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-bis(1,5-dimethylpyrazol-4-yl)-1-methylpyrazole is unique due to its specific arrangement of pyrazole rings and the presence of methyl groups, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

3,5-bis(1,5-dimethylpyrazol-4-yl)-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6/c1-9-11(7-15-18(9)3)13-6-14(20(5)17-13)12-8-16-19(4)10(12)2/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKIIVZDXTYFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=CC(=NN2C)C3=C(N(N=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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